cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
Overview
Description
“Cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine” is a chemical compound with the CAS Number: 872714-78-8 and a molecular weight of 216.28 . It is commonly used in research and development .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate . The InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 .Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8 degrees Celsius .Scientific Research Applications
Anticancer Research
Cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine has been studied for its applications in cancer research, particularly in understanding the mechanisms of chemotherapeutic agents and enhancing their efficacy. For instance:
Synergistic Effects in Cancer Treatment
Boswellic acids, components of gum resin from Boswellia serrata with anti-inflammatory properties, when used in conjunction with cisplatin, a chemotherapeutic agent, showed a reduction in the severity of hepatocellular carcinoma (HCC) in rats. This study highlights the potential of using this compound derivatives in combination with other compounds for cancer treatment (Elgendy, Zaid, Mahmoud, & Mansour, 2019).
Renal Damage Reduction
Cisplatin-induced nephrotoxicity, a significant limitation in its use as a chemotherapeutic agent, was found to be mitigated by selective iNOS inhibition. This suggests the potential role of this compound derivatives in reducing the adverse effects of chemotherapy (Chirino et al., 2008).
Neuroprotective Research
This compound and its analogs have also been researched for their neuroprotective properties:
- Antagonism of Neurological Excitation: Compounds such as HA-966, similar in structure to this compound, have been shown to reduce synaptic and chemically induced excitation in the cuneate nucleus of cats, indicating potential applications in neurological research and therapy (Davies & Watkins, 1973).
Boron Delivery in Cancer Therapy
Unnatural cyclic amino acids, structurally related to this compound, have been evaluated as boron delivery agents for boron neutron capture therapy (BNCT), a targeted cancer treatment. For example:
- Efficiency in Boron Delivery: this compound derivatives like cis-ABCPC and cis-ABCHC showed superior tumor/blood boron concentration ratios compared to other agents, indicating their potential as effective boron delivery agents in BNCT for cancer treatment (Barth et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-78-8 | |
Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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